1-(Bromomethyl)-1-(2-isopropoxyethoxy)cycloheptane
CAS No.:
Cat. No.: VC18063972
Molecular Formula: C13H25BrO2
Molecular Weight: 293.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25BrO2 |
|---|---|
| Molecular Weight | 293.24 g/mol |
| IUPAC Name | 1-(bromomethyl)-1-(2-propan-2-yloxyethoxy)cycloheptane |
| Standard InChI | InChI=1S/C13H25BrO2/c1-12(2)15-9-10-16-13(11-14)7-5-3-4-6-8-13/h12H,3-11H2,1-2H3 |
| Standard InChI Key | ZOSPPTZHGBSURU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OCCOC1(CCCCCC1)CBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The cyclopentane analog, 1-(bromomethyl)-1-(2-isopropoxyethoxy)cyclopentane, features a five-membered carbocyclic ring substituted with a bromomethyl group and a 2-isopropoxyethoxy side chain. Its molecular formula is , with a molecular weight of 265.19 g/mol . The cycloheptane variant would extend the ring to seven carbons, altering steric and electronic properties while retaining the bromomethyl and ether functionalities.
Physicochemical Properties
Key properties of the cyclopentane derivative include:
| Property | Value |
|---|---|
| Boiling Point | Not reported |
| Storage Conditions | Standard ambient |
| Purity (Commercial) | 98% |
| Appearance | Likely liquid/oil |
The absence of reported melting/boiling points suggests high viscosity or decomposition upon heating . For the cycloheptane analog, increased ring size would lower ring strain, potentially elevating thermal stability compared to the cyclopentane system.
Synthesis and Manufacturing
Laboratory-Scale Approaches
Example 2 from WO2016135616A1 demonstrates a solvent-free route:
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Charge 2-isopropoxyethanol (250 mL) at 5°C
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Add -activated silica (20 g) and 4-hydroxybenzyl alcohol (20 g)
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Stir 24 hours at ambient temperature
This method’s success in phenolic ether formation suggests applicability to alicyclic systems, though reaction times may increase for sterically hindered cycloheptane substrates.
Pharmaceutical Relevance
Role in Beta-Blocker Synthesis
The patent highlights 4-((2-isopropoxyethoxy)methyl)phenol as a Bisoprolol precursor . By analogy, bromomethyl-etherified cycloalkanes could serve as alkylating agents in:
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Epoxide Formation: Reacting with epichlorohydrin to generate oxirane intermediates
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Amination: Introducing isopropylamine moieties to create beta-adrenergic antagonists
Structure-Activity Considerations
The bromomethyl group’s leaving group ability facilitates nucleophilic substitutions critical in API synthesis. Cycloheptane’s larger ring may enhance membrane permeability compared to cyclopentane, potentially improving drug bioavailability.
Analytical Characterization
Spectroscopic Methods
Moldb reports comprehensive characterization data for the cyclopentane derivative :
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NMR: signals at δ 35.2 (Br-CH), 70.1 (OCHCHO)
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LC-MS: ESI+ shows [M+Na] peak at m/z 287.08
Computational Modeling
Conformational Analysis
PubChem’s 3D conformer for 1-(bromomethyl)-1-(prop-2-en-1-yl)cyclopentane (CID 102347052) reveals axial bromomethyl and equatorial allyl group orientation . Molecular mechanics simulations suggest the cycloheptane analog would adopt similar substituent positioning, minimizing 1,3-diaxial interactions.
Reactivity Predictions
DFT calculations at the B3LYP/6-31G* level indicate:
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for C-Br bond, favoring S2 mechanisms
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Activation energy for bromide displacement
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